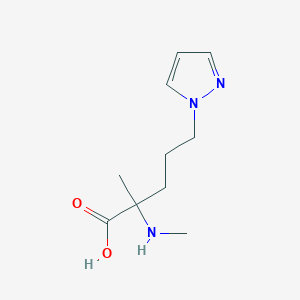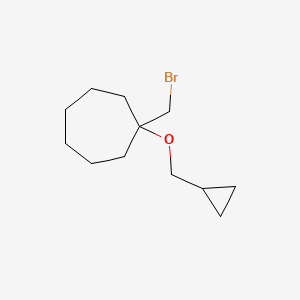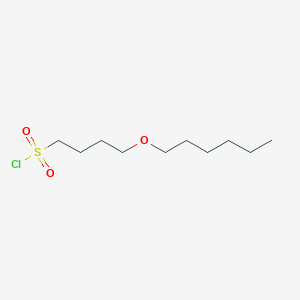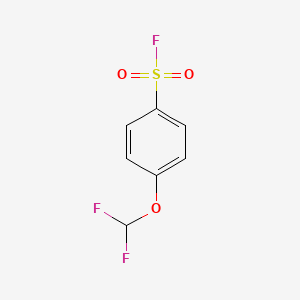
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Difluoromethoxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the substitution reaction. The process may involve heating and stirring to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Including palladium or other transition metals for facilitating certain reactions.
Solvents: Acetonitrile, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile and reaction conditions used .
Applications De Recherche Scientifique
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and other biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a difluoromethoxy group.
4-Fluorobenzenesulfonyl chloride: Contains a single fluorine atom instead of a difluoromethoxy group.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H5F3O3S |
|---|---|
Poids moléculaire |
226.17 g/mol |
Nom IUPAC |
4-(difluoromethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9)13-5-1-3-6(4-2-5)14(10,11)12/h1-4,7H |
Clé InChI |
YSWKCTOOOYZRFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


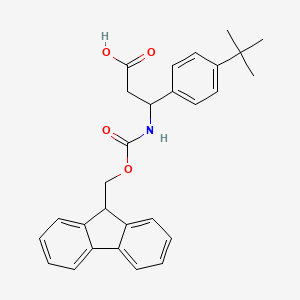
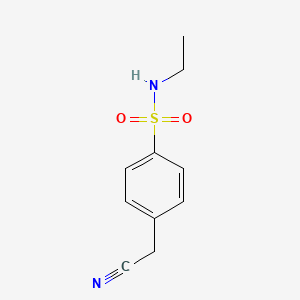


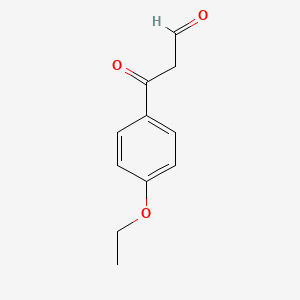

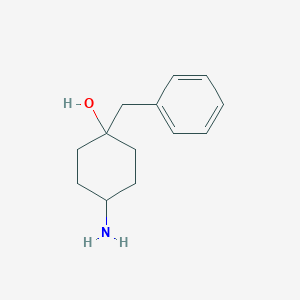
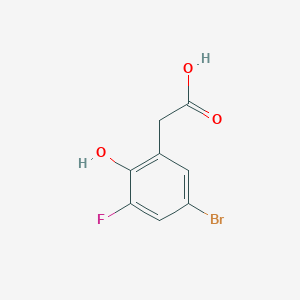
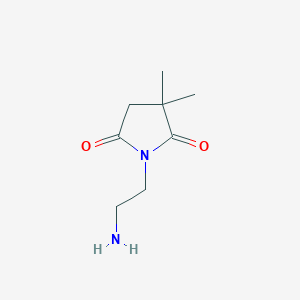
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
